molecular formula C9H9NO5 B13523949 2-(2-Methyl-5-nitrophenoxy)acetic acid

2-(2-Methyl-5-nitrophenoxy)acetic acid

Cat. No.: B13523949
M. Wt: 211.17 g/mol
InChI Key: SQIHAZJIWBYKJR-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrophenoxy)acetic acid is an organic compound with a molecular formula of C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methyl-5-nitrophenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by etherification and subsequent carboxylation. The nitration process introduces a nitro group at the 5-position of the methylphenol ring. This is followed by the etherification of the nitrated compound with chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-(2-Methyl-5-aminophenoxy)acetic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Methyl-5-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenoxyacetic acid: Similar structure but lacks the methyl group at the 2-position.

    2-Methylphenoxyacetic acid: Similar structure but lacks the nitro group at the 5-position.

Uniqueness

2-(2-Methyl-5-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

SQIHAZJIWBYKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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